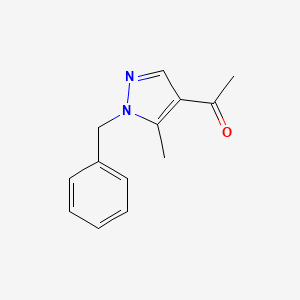

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

概要

説明

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethyl magnesium bromide to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

化学反応の分析

Types of Reactions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different substituted pyrazoles.

科学的研究の応用

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications across various fields:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound may have potential biological activity, making it useful in the development of new pharmaceuticals or bioactive molecules.

Medicine: It can be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound can be utilized in the development of new materials, dyes, or agrochemicals.

作用機序

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar pyrazole derivatives, such as 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one and 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one. These compounds share structural similarities but may differ in their chemical properties and applications. The presence of different substituents on the pyrazole ring can influence their reactivity and biological activity.

類似化合物との比較

1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

1-(1-phenyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

This comprehensive overview provides a detailed understanding of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, with the molecular formula C13H14N2O and CAS number 21635-21-2, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its structural features, including a benzyl group and a pyrazole ring, which contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of benzimidazole-pyrazole compounds, some derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL against strains like Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Antiproliferative Activity

The antiproliferative effects of pyrazole derivatives have been extensively studied. For example, compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), showing promise as anticancer agents . These compounds were found to disrupt mTORC1 signaling and modulate autophagy, indicating a potential mechanism for their antiproliferative effects.

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of certain substituents on the pyrazole ring can enhance or diminish biological activity. For instance, modifications at positions on the pyrazole ring have been linked to increased antimicrobial and anticancer activities . Understanding these relationships is crucial for the development of more effective derivatives.

Case Studies

Several studies highlight the biological potential of pyrazole compounds:

- Antifungal Activity : A study reported that synthesized pyrazole carboxamides displayed notable antifungal activity, suggesting that modifications in the pyrazole structure could lead to enhanced antifungal properties .

- Anticancer Properties : Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds not only inhibited cancer cell proliferation but also affected autophagic processes, highlighting their multifaceted role in cancer therapy .

Summary Table of Biological Activities

特性

IUPAC Name |

1-(1-benzyl-5-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-13(11(2)16)8-14-15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEGEZDYSRLXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。